molecular formula C9H10O3 B154159 2-acetoxymethylphenol CAS No. 6161-96-2

2-acetoxymethylphenol

Cat. No.: B154159
CAS No.: 6161-96-2
M. Wt: 166.17 g/mol
InChI Key: LDPXUTOXMVCPSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-acetoxymethylphenol can be synthesized through several methods. One common approach involves the acetylation of 2-hydroxybenzyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow acetylation process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-acetoxymethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetoxymethyl group back to the hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include bromine for bromination and nitric acid for nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; dilute nitric acid for nitration.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 2-Hydroxybenzyl alcohol.

    Substitution: 2-Bromo-2-(acetoxymethyl)phenol, 2-Nitro-2-(acetoxymethyl)phenol.

Scientific Research Applications

2-acetoxymethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive acetoxymethyl group.

Mechanism of Action

The mechanism of action of 2-acetoxymethylphenol involves its ability to undergo various chemical transformations. The acetoxymethyl group can be hydrolyzed to release acetic acid and form the corresponding phenol, which can then participate in further reactions. The compound’s reactivity is largely influenced by the electron-donating effects of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution.

Comparison with Similar Compounds

    2-Hydroxybenzyl alcohol: Similar structure but lacks the acetoxymethyl group.

    2-Acetoxybenzoic acid (Aspirin): Contains an acetoxy group but differs in the position and type of functional groups.

Uniqueness: 2-acetoxymethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its acetoxymethyl group provides a versatile handle for further chemical modifications, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

(2-hydroxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXUTOXMVCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Hydroxybenzyl alcohol (1.0 g) was dissolved in methylene chloride (20 ml), the solution was slowly added dropwise with pyridine (0.65 ml) and acetyl chloride (0.57 ml) under ice cooling, and the mixture was stirred for 30 minutes. The reaction mixture was added with saturated aqueous ammonium chloride, the mixture was extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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